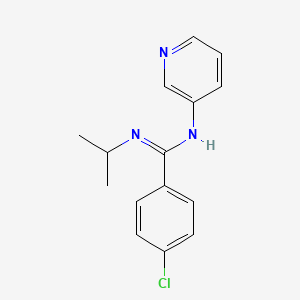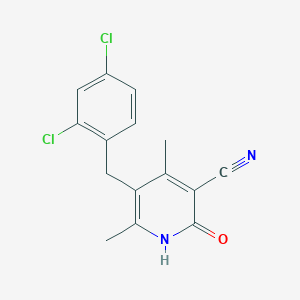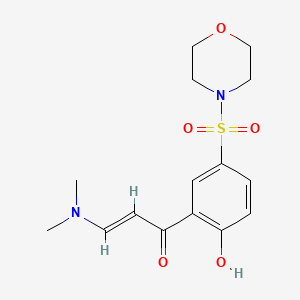![molecular formula C12H9ClF3N3O2S B3036836 3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine CAS No. 400081-94-9](/img/structure/B3036836.png)
3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes compounds like “3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine”, is a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing similar compounds have been reported .Molecular Structure Analysis
The E-Z system for naming alkenes can be used to understand the molecular structure of this compound . The ‘E’ in the name indicates that the higher priority groups on either side of the double bond are on opposite sides .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines are significant in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .Applications De Recherche Scientifique
Chemical Structure and Isomorphism
- Researchers have studied isomorphous structures related to this compound, focusing on the chlorine-methyl exchange rule. Such studies enhance understanding of molecular isomorphism and disorder in compounds with similar structures (Swamy et al., 2013).
Molecular Conformations and Hydrogen Bonding
- The molecular conformations of closely related compounds have been examined, revealing insights into hydrogen bonding and molecular interactions. This research contributes to the understanding of how structural variations in similar compounds influence their physical and chemical properties (Sagar et al., 2017).
Anticancer and Antimicrobial Agents
- New biologically potent heterocyclic compounds, incorporating structures similar to the compound , have been synthesized and shown to possess significant anticancer and antimicrobial activities. This highlights the potential of such compounds in pharmaceutical applications (Katariya et al., 2021).
Applications in OLEDs and Photophysics
- Research into Pt(II) complexes with pyridinyl pyrazolate chelates, closely related to the compound, demonstrates applications in organic light-emitting diodes (OLEDs) and photophysical properties. This showcases the potential of these compounds in advanced electronic and optical technologies (Huang et al., 2013).
Glycine Transporter Inhibitors
- Similar compounds have been identified as potent and orally available inhibitors of the glycine transporter 1, which is significant for neuroscience and pharmacology (Yamamoto et al., 2016).
Insecticidal Applications
- The [3 + 2] cyclization strategies for synthesizing key intermediates related to the compound have been evaluated for their application in insecticides, indicating the compound's relevance in agricultural chemistry (Yang et al., 2019).
Molecular Reporters and Sensing
- Studies on functional dyes with similar structures have explored their use as molecular reporters, highlighting the utility of these compounds in chemical sensing and signaling (Rurack & Bricks, 2001).
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O2S/c1-22(20,21)19-5-4-9(18-19)2-3-11-10(13)6-8(7-17-11)12(14,15)16/h2-7H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNXFBRZGAXKRJ-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=CC(=N1)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C=CC(=N1)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3036754.png)
![3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B3036757.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B3036759.png)
![3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3036760.png)
![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3036762.png)
![1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene](/img/structure/B3036763.png)


![3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole](/img/structure/B3036770.png)


![5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B3036776.png)